molecular formula C16H26O4 B083208 1,10-Decanediol diacrylate CAS No. 13048-34-5

1,10-Decanediol diacrylate

Cat. No.: B083208
CAS No.: 13048-34-5
M. Wt: 282.37 g/mol
InChI Key: RHNJVKIVSXGYBD-UHFFFAOYSA-N
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Description

1,10-Decanediol diacrylate is a useful research compound. Its molecular formula is C16H26O4 and its molecular weight is 282.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is primarily used as a cross-linking agent in the creation of polymers , suggesting that its targets are likely the monomers or polymers themselves.

Mode of Action

1,10-Bis(acryloyloxy)decane contains two acryloyloxy functional groups, which enable it to serve as a versatile cross-linking agent . It interacts with its targets (monomers or polymers) by forming covalent bonds, resulting in a cross-linked polymer network. This cross-linking process enhances the mechanical strength and stability of the resulting polymer .

Result of Action

The primary result of 1,10-Bis(acryloyloxy)decane’s action is the formation of a cross-linked polymer network . This network has enhanced mechanical strength and stability compared to non-cross-linked polymers. The exact molecular and cellular effects depend on the specific application and the types of monomers or polymers involved.

Action Environment

The action, efficacy, and stability of 1,10-Bis(acryloyloxy)decane can be influenced by various environmental factors. For example, the presence of oxygen can inhibit the polymerization process, leading to decreased efficacy . Therefore, polymerization reactions involving this compound are often carried out under inert conditions to prevent oxygen interference .

Properties

IUPAC Name

10-prop-2-enoyloxydecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNJVKIVSXGYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25101-21-7
Record name 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25101-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40893231
Record name 1,10-Decanediyl diacrylate
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URL https://comptox.epa.gov/dashboard/DTXSID40893231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13048-34-5
Record name 1,10-Decanediol, diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13048-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Decanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-decanediyl diacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research using real-time Fourier transform infrared (FTIR) spectroscopy has shown that the chain length of bifunctional acrylic monomers like 1,10-Decanediol diacrylate significantly influences their photopolymerization kinetics []. Shorter chain monomers tend to form dense crosslinking networks at lower conversions compared to longer chain monomers. This denser network hinders monomer diffusion, leading to a faster switch to diffusion-controlled propagation and a decrease in kinetic constants at lower conversions []. Conversely, longer chain monomers can achieve higher conversions before the reaction becomes diffusion-controlled.

A: Yes, surface modifications play a crucial role in controlling the fluidity of this compound, particularly in nanoimprinting processes where nanometer-scale precision is crucial []. Studies utilizing surface forces and resonance shear measurements have shown that modifying silica surfaces with chlorodimethyl(3,3,3-trifluoropropyl)silane (FAS3-Cl) helps maintain low monomer viscosity near the surface/monomer interface []. This is in contrast to unmodified silica surfaces where the viscosity significantly increases at distances below 6 nm []. Therefore, appropriate surface modifications are essential for ensuring optimal monomer flow and filling of nanoscale mold recesses during nanoimprinting.

A: Research suggests that nanodiamond-based composite monolithic columns, synthesized using this compound as a crosslinking agent, show promise for high-performance liquid chromatography (HPLC) applications []. These columns exhibit high resolution and efficiency in separating small molecules compared to conventional polymer monolithic columns []. The incorporation of functionalized nanodiamonds contributes to a uniform and reticular skeleton microstructure, enhancing the separation capabilities of the column []. This highlights the potential of this compound in developing advanced materials for analytical chemistry applications.

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